![molecular formula C8H11Cl2NO2 B018610 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride CAS No. 72830-09-2](/img/structure/B18610.png)
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
Overview
Description
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It is a hydrochloride and a pyridinium salt . It was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride involves a pyridine core bearing a chloromethyl group .Scientific Research Applications
Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride: is utilized in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are Zn2±sensitive , making them valuable as contrast agents in MRI scans. The compound’s reactivity allows for the creation of agents that can provide clearer and more detailed images, which is crucial for accurate diagnosis and research.
Alkylation of Calixarenes
This chemical serves as a reagent in the base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . Calixarenes are important in creating molecular containers, which have applications ranging from environmental remediation to the pharmaceutical industry.
Development of Zn2±Sensitive Sensors
The compound’s role in synthesizing MRI contrast agents also extends to the development of Zn2±sensitive sensors . These sensors can detect zinc ions, which are significant in various biological processes, including enzyme function and protein folding.
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIKJFWBIEEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993631 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | |
CAS RN |
72830-09-2 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72830-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloromethyl-3,4-dimethoxypyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloromethyl-3,4-dimethoxypyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in pharmaceutical synthesis?
A: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is primarily used as a key building block in the synthesis of pantoprazole sodium. [, , , ] This compound reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole through a condensation reaction, ultimately leading to the formation of pantoprazole sodium after subsequent oxidation and salt formation steps. [, ]
Q2: Are there alternative synthetic routes to pantoprazole sodium that do not utilize 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?
A2: While 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a commonly used intermediate, the provided research papers do not explore alternative synthetic routes to pantoprazole sodium. Further research is necessary to determine if other viable synthetic pathways exist.
Q3: What are the typical reaction conditions used for the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole?
A: Research suggests this condensation reaction is typically carried out in a biphasic system of dichloromethane and water, using phase transfer catalysis to facilitate the reaction. [] The reaction is carried out under alkaline conditions, often achieved using inorganic bases. []
Q4: Have any analytical methods been developed specifically for the detection and quantification of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?
A: The provided research papers focus primarily on the synthesis and characterization of pantoprazole sodium. While they mention the use of analytical techniques like 1H NMR and MS for confirming the structure of intermediates and the final product, they do not elaborate on specific methods for quantifying 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [] Further research may reveal the development and validation of such methods.
Q5: Are there any known impurities formed during the synthesis of pantoprazole sodium that involve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?
A: One identified impurity is the pantoprazole sodium oxynitride. [] This impurity is formed during the oxidation step of the synthesis, where the oxidation occurs not only on the desired sulfur atom but also on the pyridine ring. [] Controlling the catalyst dosage during oxidation can help minimize the formation of this impurity. []
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